Alcool sinapylique

Vue d'ensemble

Description

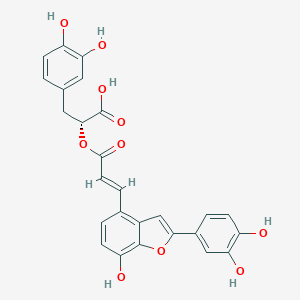

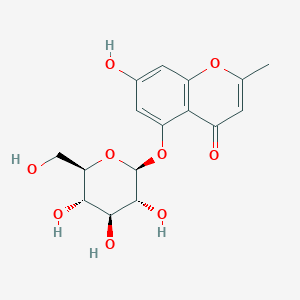

L'alcool sinapylique est un composé organique structurellement apparenté à l'acide cinnamique. Il est biosynthétisé via la voie biochimique des phénylpropanoïdes, avec la sinapaldéhyde comme précurseur immédiat . Ce phytochimique est l'un des monolignols, qui sont des précurseurs de la lignine ou des lignanes. L'this compound est également un précurseur biosynthétique de divers stilbénoïdes et coumarines .

Applications De Recherche Scientifique

Sinapyl alcohol has a wide range of applications in scientific research:

Chemistry: Used in the study of lignification and the biosynthesis of lignin.

Biology: Acts as a precursor to various biologically active compounds.

Medicine: Exhibits antioxidant, antifungal, and antimicrobial activities.

Industry: Utilized in the production of lignin-based materials and as a feedstock for biorefining.

Mécanisme D'action

Target of Action

Sinapyl alcohol is a monolignol that plays a crucial role in the formation of lignin , a major component of plant cell walls . Lignin provides mechanical strength and durability to plant tissues . Sinapyl alcohol is incorporated into lignin in place of natural sinapyl alcohol .

Mode of Action

Sinapyl alcohol interacts with its targets through a process known as lignification . This process involves the oxidative polymerization of monolignols, initiated by the conversion of these monomers into delocalized phenoxy radicals by two classes of enzymes: laccases and/or peroxidases . These radicals then spontaneously cross-couple with radicals formed on the phenolic termini of growing lignin chains .

Biochemical Pathways

Sinapyl alcohol is biosynthesized via the phenylpropanoid biochemical pathway . Its immediate precursor is sinapaldehyde . The monolignols, including sinapyl alcohol, are synthesized from phenylalanine (Phe) through the general phenylpropanoid and monolignol-specific pathways .

Pharmacokinetics

Once incorporated into the plant cell wall, the chemical reporter group can undergo a bioorthogonal ligation reaction with an EPR probe .

Result of Action

The incorporation of sinapyl alcohol into lignin results in the formation of a polyphenolic polymer . This polymer is a major component of lignocellulosic biomass, an economically important and renewable agro-resource utilized in many industrial processes . The use of sinapyl alcohol allows for a better understanding of the distribution of monolignols in the plant cell wall .

Action Environment

The action of sinapyl alcohol is influenced by the complex biological environment of the plant cell wall . Factors such as the stability of the compound in this environment and the presence of other biomolecules can impact the efficacy and stability of sinapyl alcohol .

Analyse Biochimique

Biochemical Properties

Sinapyl alcohol plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls . It interacts with several enzymes, including cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of sinapaldehyde to sinapyl alcohol . Additionally, enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) are involved in its biosynthesis . These interactions are essential for the formation of lignin, which imparts rigidity and decay resistance to plant cell walls .

Cellular Effects

Sinapyl alcohol influences various cellular processes, particularly in plant cells. It is a key component in the formation of lignin, which is deposited in the secondary cell walls of plants . This deposition enhances the structural integrity and defense mechanisms of the plant . Sinapyl alcohol also affects cell signaling pathways and gene expression related to lignin biosynthesis . Its presence in the cell wall can trigger responses to biotic and abiotic stress, such as pathogen attack and mechanical damage .

Molecular Mechanism

At the molecular level, sinapyl alcohol exerts its effects through its involvement in the lignin biosynthetic pathway . It is synthesized from sinapaldehyde by the action of cinnamyl alcohol dehydrogenase (CAD) . Sinapyl alcohol can also be produced from coniferyl alcohol through the action of ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) . These enzymes facilitate the conversion of precursor molecules into sinapyl alcohol, which is then polymerized into lignin by laccases and peroxidases .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of sinapyl alcohol have been studied using various techniques . It has been observed that sinapyl alcohol can be incorporated into plant cell walls, where it undergoes polymerization to form lignin . Over time, the effects of sinapyl alcohol on cellular function can be monitored using bioimaging techniques such as EPR spectroscopy . These studies have shown that sinapyl alcohol remains stable within the cell wall matrix and contributes to the long-term structural integrity of the plant .

Dosage Effects in Animal Models

While sinapyl alcohol is primarily studied in plant systems, its effects in animal models have also been explored . In these studies, varying dosages of sinapyl alcohol have been administered to assess its impact on cellular and metabolic processes . It has been found that high doses of sinapyl alcohol can lead to toxic effects, while lower doses may have minimal impact . These findings highlight the importance of dosage in determining the biological effects of sinapyl alcohol in different organisms .

Metabolic Pathways

Sinapyl alcohol is involved in the phenylpropanoid metabolic pathway, which leads to the biosynthesis of lignin . This pathway begins with the conversion of phenylalanine to cinnamic acid, followed by a series of enzymatic reactions that produce sinapyl alcohol . Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) . Sinapyl alcohol is then polymerized into lignin, contributing to the structural and defensive properties of plant cell walls .

Transport and Distribution

Within plant cells, sinapyl alcohol is transported to the cell wall, where it is incorporated into lignin . This transport is facilitated by specific transporters and binding proteins that ensure the proper localization of sinapyl alcohol . Once in the cell wall, sinapyl alcohol is polymerized by laccases and peroxidases, leading to the formation of lignin . This distribution and incorporation into the cell wall are crucial for the structural integrity and defense mechanisms of the plant .

Subcellular Localization

Sinapyl alcohol is primarily localized in the cell wall, where it participates in lignin biosynthesis . The subcellular localization of sinapyl alcohol is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . This localization is essential for the formation of lignin and the resulting structural and defensive properties of the plant cell wall .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'alcool sinapylique peut être synthétisé par la réduction sélective 1,2 des esters cinnamiques correspondants en utilisant l'hydrure de diisobutylaluminium comme agent réducteur . Une autre méthode implique la biosynthèse des alcools 4-hydroxycinnamyliques, y compris l'this compound, par un processus en trois étapes en un seul pot .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique souvent la déshydrogénation enzymatique de monolignols tels que l'alcool p-coumarylique, l'alcool coniférylique et l'this compound lui-même. Ces processus sont catalysés par des enzymes telles que les laccases et les peroxydases .

Analyse Des Réactions Chimiques

Types de Réactions : L'alcool sinapylique subit diverses réactions chimiques, notamment :

Oxydation : Améliorée par des composés comme l'acide 4-coumarique et l'acide férulique.

Hydroformylation et Hydrogénation : Catalysées par des complexes de cobalt et de rhodium carbonyle, conduisant à des produits tels que le 4-hydroxy-2-(4-hydroxy-3,5-diméthoxyphényl)butanal.

Réactions de Couplage : Avec le sinapyl p-hydroxybenzoate.

Réactifs et Conditions Communes :

Oxydation : Peroxydases et laccases.

Réduction : Hydrure de diisobutylaluminium.

Hydroformylation et Hydrogénation : Complexes de cobalt et de rhodium carbonyle.

Principaux Produits :

- 4-hydroxy-2-(4-hydroxy-3,5-diméthoxyphényl)butanal

- 3-hydroxy-2-(4-hydroxy-3,5-diméthoxybenzyl)propanal

- 4-(3-hydroxypropyl)-2,6-diméthoxyphénol .

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé dans l'étude de la lignification et de la biosynthèse de la lignine.

Biologie : Agit comme précurseur de divers composés biologiquement actifs.

Médecine : Exhibe des activités antioxydantes, antifongiques et antimicrobiennes.

Industrie : Utilisé dans la production de matériaux à base de lignine et comme matière première pour la bioraffinerie.

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de la voie des phénylpropanoïdes. Il est converti en sinapaldéhyde puis incorporé dans la lignine par déshydrogénation enzymatique . Les cibles moléculaires comprennent des enzymes comme les laccases et les peroxydases, qui facilitent la polymérisation de l'this compound en lignine .

Comparaison Avec Des Composés Similaires

L'alcool sinapylique est l'un des trois principaux monolignols, les autres étant l'alcool coniférylique et l'alcool p-coumarylique . Ces composés diffèrent par leur degré de méthoxylation :

Alcool Coniférylique : Contient un groupe méthoxy.

Alcool p-Coumarylique : Ne contient aucun groupe méthoxy.

This compound : Contient deux groupes méthoxy.

Unicité : Le degré de méthoxylation plus élevé de l'this compound le rend plus réactif dans certains processus chimiques, tels que l'oxydation et la polymérisation, par rapport à ses homologues .

Composés Similaires :

- Alcool coniférylique

- Alcool p-coumarylique

- Acide sinapique

- Syringol

- Syringaldéhyde

- Acide syringique

- Acéto-syringone

- Sinapine

- Canolol .

Propriétés

IUPAC Name |

4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFOPEXOUVTGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895025 | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-33-7 | |

| Record name | Sinapyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of sinapyl alcohol in plants?

A1: Sinapyl alcohol is a primary precursor for syringyl (S) lignin biosynthesis in plants, particularly angiosperms [, , , , ]. S lignin, along with guaiacyl (G) lignin, represents a significant portion of lignin in most flowering plants.

Q2: How does sinapyl alcohol differ from coniferyl alcohol in terms of its role in lignin biosynthesis?

A2: Both are monolignols, but coniferyl alcohol primarily forms guaiacyl (G) lignin units, while sinapyl alcohol gives rise to syringyl (S) units [, , , ]. The additional methoxy group in sinapyl alcohol influences its reactivity and the final lignin structure [].

Q3: What is the significance of sinapyl alcohol glycosylation in plants?

A4: Glycosylation of sinapyl alcohol, forming isosyringin, is believed to aid in its transport and storage [, ]. It may also regulate the availability of free sinapyl alcohol for lignin polymerization [, ].

Q4: Can conifers, which typically lack S lignin, be engineered to produce it?

A5: Yes, studies have demonstrated that introducing genes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) into conifers like Pinus radiata allows them to produce and incorporate sinapyl alcohol into their lignin, creating a syringyl-rich lignin similar to hardwoods [].

Q5: What is the molecular formula, weight, and characteristic spectroscopic data for sinapyl alcohol?

A6: - Molecular Formula: C11H14O4- Molecular Weight: 210.23 g/mol- Spectroscopic data: NMR and mass spectrometry are commonly used for characterization. Sinapyl alcohol exhibits characteristic signals in 1H and 13C NMR corresponding to its aromatic ring, propenyl side chain, and methoxy groups [, ]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for identification [].

Q6: How does the reactivity of sinapyl alcohol differ from coniferyl alcohol during lignin polymerization?

A7: The presence of an extra methoxy group in sinapyl alcohol makes its radical less reactive compared to the coniferyl alcohol radical []. This difference in reactivity influences the types and frequencies of linkages formed during lignin polymerization, contributing to structural differences between G and S lignin [, ].

Q7: How does pH influence the peroxidase-catalyzed polymerization of sinapyl alcohol?

A8: Studies show that acidic conditions (pH below 4.5) enhance the dehydrogenative polymerization of sinapyl alcohol []. Under these conditions, the reactive quinone methide intermediates formed during oxidation are more likely to react with water, leading to the formation of benzyl alcohol type β-O-4 substructures, a characteristic feature of S-rich lignins [].

Q8: What is the role of peroxidases in the polymerization of sinapyl alcohol?

A9: Peroxidases are crucial for lignin polymerization, catalyzing the oxidation of monolignols like sinapyl alcohol into phenoxy radicals [, , ]. These radicals then undergo spontaneous coupling reactions to form the lignin polymer [, ].

Q9: Are there specific peroxidases that preferentially oxidize sinapyl alcohol?

A10: Research suggests that certain peroxidase isoforms exhibit higher activity towards sinapyl alcohol compared to other monolignols [, ]. For instance, an acidic peroxidase fraction from silver birch (Betula pendula) showed a higher affinity for sinapyl alcohol oxidation than for coniferyl alcohol []. This substrate specificity likely contributes to the regulation of S lignin biosynthesis in angiosperms [].

Q10: Does the presence of syringyl lignin impact the properties of plant biomass?

A11: Yes, syringyl lignin generally makes plant biomass easier to process for biofuel production and paper pulping compared to guaiacyl lignin []. The altered structure of S lignin makes it more amenable to chemical and enzymatic breakdown [, ].

Q11: Can sinapyl alcohol be used as a starting material for producing valuable chemicals?

A12: Potentially, yes. Syringaresinol, a lignan with nutraceutical and polymer applications, can be synthesized from sinapyl alcohol using a two-step biocatalytic process []. This opens avenues for utilizing sinapyl alcohol or its derivatives as a renewable source for valuable chemical production.

Q12: What is the role of computational chemistry in understanding sinapyl alcohol polymerization?

A13: Computational methods, such as density functional theory (DFT) calculations, help predict the reactivity of sinapyl alcohol and its intermediates during polymerization []. These calculations provide insights into the preferential formation of specific lignin linkages and aid in understanding the structural features of S lignin [].

Q13: What are some of the challenges in studying sinapyl alcohol and S lignin?

A14: Challenges include the complexity of the lignin polymerization process, the presence of multiple enzymatic and non-enzymatic reactions, and the difficulty in isolating and characterizing specific lignin structures [, , ]. Further research is needed to fully elucidate the regulatory mechanisms governing sinapyl alcohol biosynthesis and its incorporation into lignin.

Q14: What are the future directions in sinapyl alcohol and lignin research?

A15: Future research will likely focus on engineering plants with tailored lignin compositions to improve biomass processing for biofuels and biomaterials []. Understanding the precise roles of specific peroxidases and other enzymes involved in sinapyl alcohol metabolism will be crucial for developing effective engineering strategies []. Additionally, exploring the potential of sinapyl alcohol and its derivatives as renewable feedstocks for valuable chemical production holds promise for a more sustainable future [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.